molecular formula C20H25N3O4S B2842001 N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941976-89-2

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2842001
CAS No.: 941976-89-2
M. Wt: 403.5
InChI Key: ZIEOHVIVVMZQCL-UHFFFAOYSA-N
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Description

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 4-methoxyphenyl and thiophen-2-ylmethyl derivatives. These intermediates are then subjected to a series of reactions including amide bond formation, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions typically involve the use of Lewis acids like AlCl3 or FeCl3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its specific combination of functional groups and its potential for diverse reactivity. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-26-16-6-4-15(5-7-16)18(23-8-10-27-11-9-23)14-22-20(25)19(24)21-13-17-3-2-12-28-17/h2-7,12,18H,8-11,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEOHVIVVMZQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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